3-Phenyl-1H-imidazole-2-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1H-imidazole-2-thione;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a phenyl group attached to the imidazole ring and a thione group at the second position of the imidazole ring, with a hydrochloride salt form.
Mechanism of Action
Target of Action
Imidazole derivatives, which 3-phenyl-1h-imidazole-2-thione;hydrochloride is a part of, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific target and the nature of the interaction.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-imidazole-2-thione;hydrochloride plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access. Additionally, this compound has shown affinity for binding with metal ions, which can further influence its interaction with metalloproteins and metalloenzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism . In various cell types, including cancer cells, this compound has demonstrated the ability to induce apoptosis, a process of programmed cell death, which is crucial for eliminating damaged or unwanted cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction . Additionally, the compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the imidazole ring, which can intercalate between DNA bases, thereby affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific carrier proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it can bind to DNA and influence gene expression . Post-translational modifications, such as phosphorylation, can also affect its localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-imidazole-2-thione;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl isothiocyanate with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-imidazole-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-1H-imidazole-2-thione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole-2-thione: Lacks the hydrochloride salt form but has similar chemical properties.
3-Phenyl-1H-imidazole-2-sulfonamide: Contains a sulfonamide group instead of a thione group.
2-Phenyl-1H-imidazole-4-carboxamide: Has a carboxamide group at the fourth position of the imidazole ring.
Uniqueness
3-Phenyl-1H-imidazole-2-thione;hydrochloride is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-phenyl-1H-imidazole-2-thione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c12-9-10-6-7-11(9)8-4-2-1-3-5-8;/h1-7H,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLZIUBFZLCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC2=S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.